2-Ethylphenazine
Description
2-Ethylphenazine is a substituted phenazine derivative characterized by an ethyl group (-CH₂CH₃) attached to the phenazine core at the 2-position. Phenazine itself (C₁₂H₈N₂) is a heterocyclic aromatic compound with two nitrogen atoms in its fused benzene ring system .
Properties
CAS No. |
6479-95-4 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-ethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
InChI Key |
YVMISCKYWSCUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:
Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.
Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.
Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.
Industrial Production Methods: Industrial production of 2-Ethylphenazine often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated or nitrated phenazine derivatives.
Scientific Research Applications
2-Ethylphenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential antitumor and neuroprotective effects.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
Comparison with Similar Compounds
Phenazine (CAS 92-82-0)
Structural Comparison : Phenazine lacks the ethyl group present in 2-Ethylphenazine, resulting in a planar, unsubstituted aromatic system.
Properties and Applications :
- Solubility : Phenazine exhibits low water solubility due to its aromaticity, a trait likely exacerbated in 2-Ethylphenazine due to the hydrophobic ethyl group.
- Applications: Phenazine is primarily used in diagnostics (e.g., redox indicators) . The ethyl group in 2-Ethylphenazine may improve lipid solubility, expanding its use in biomedical imaging or organic electronics. Safety: Phenazine poses hazards such as eye and skin irritation, with handling precautions advised . Substituted derivatives like 2-Ethylphenazine may require modified safety protocols due to altered reactivity.
Ethyl-Substituted Heterocycles: Thiazole Carboxylates (CAS 206555-97-7)
Structural Comparison : ETHYL 2-PIPERAZINE-4-PHENYL THIAZOLE-5-CARBOXYLATE incorporates an ethyl group on a thiazole ring, contrasting with 2-Ethylphenazine’s ethylated phenazine core .
Reactivity :
- Thiazole derivatives are prone to nucleophilic substitution at the carboxylate group, whereas phenazines undergo electrophilic aromatic substitution.
- The ethyl group in thiazole carboxylates may enhance steric hindrance, reducing reaction rates compared to 2-Ethylphenazine’s electronically activated phenazine system.
Applications : Thiazole carboxylates are often used as intermediates in drug synthesis , while 2-Ethylphenazine’s extended conjugation could favor optoelectronic applications.
Aza-Anthracenes (e.g., 2-Aza-9,10-Diphenylanthracene)
Structural Comparison : Aza-anthracenes feature a single nitrogen atom in an anthracene backbone, differing from phenazine’s dual nitrogen atoms .
Electronic Properties :
- Nitrogen incorporation in aza-anthracenes reduces HOMO-LUMO gaps, enhancing conductivity. In contrast, 2-Ethylphenazine’s dual nitrogen atoms and ethyl group may further modulate electron density for tailored redox behavior.
Synthesis : Aza-anthracenes require precise nitrogen doping via cycloaddition or cross-coupling , while 2-Ethylphenazine synthesis likely involves alkylation of phenazine precursors.
Ethyl-2-Benzothiazolyl Acetate and Hydrazide Derivatives
Structural Comparison : These compounds feature ethyl groups on benzothiazole rings, which are sulfur- and nitrogen-containing heterocycles .
Reactivity :
- Benzothiazolyl derivatives undergo hydrolysis and condensation reactions due to their ester/hydrazide functionalities. 2-Ethylphenazine, lacking such groups, may exhibit stability under similar conditions.
Applications : Benzothiazoles are used as fluorescent probes , whereas 2-Ethylphenazine’s rigid structure could favor applications in organic semiconductors.
Data Tables
Table 1: Key Properties of 2-Ethylphenazine and Comparators
Table 2: Reactivity and Stability
| Compound | Electrophilic Reactivity | Hydrophobicity | Thermal Stability |
|---|---|---|---|
| Phenazine | Moderate | Low | High |
| 2-Ethylphenazine | High (due to ethyl) | High | Moderate |
| Ethyl-2-Benzothiazolyl Acetate | Low (ester hydrolysis) | Moderate | Low |
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